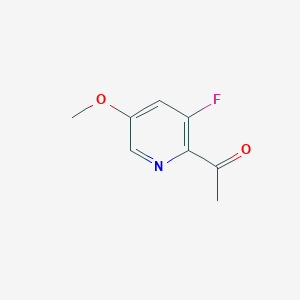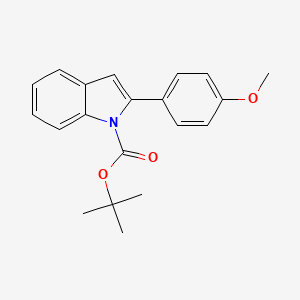
tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a tert-butyl ester group, a methoxyphenyl group, and an indole core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to the phenyl ring.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The indole core can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a lead compound for the development of new pharmaceuticals.
- Potential applications in drug delivery systems due to its structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its indole core and functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(4-methoxyphenyl)-1H-indole-3-carboxylate
- tert-Butyl 2-(4-methoxyphenyl)-1H-indole-5-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group on the indole ring can significantly influence the compound’s reactivity and biological activity.
- Uniqueness: tert-Butyl 2-(4-methoxyphenyl)-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H21NO3 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
tert-butyl 2-(4-methoxyphenyl)indole-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-17-8-6-5-7-15(17)13-18(21)14-9-11-16(23-4)12-10-14/h5-13H,1-4H3 |
InChI-Schlüssel |
ZOJRDQBFLRWMRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



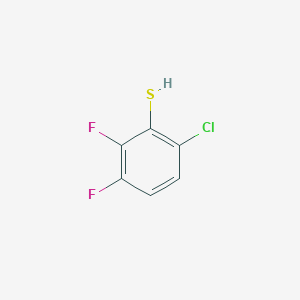
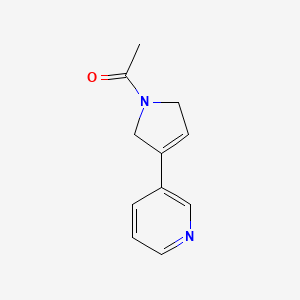
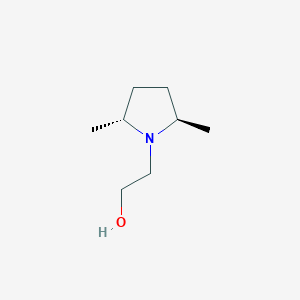
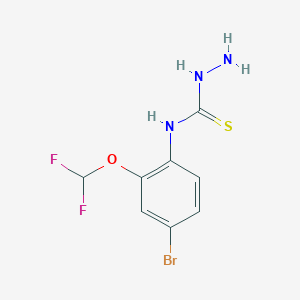
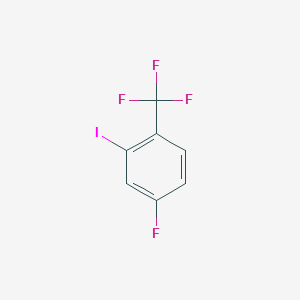
![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
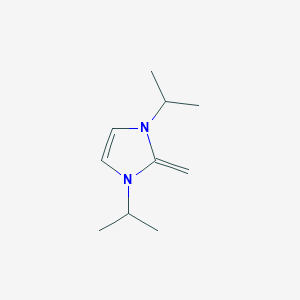
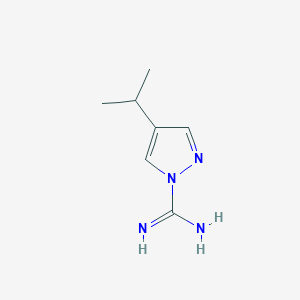
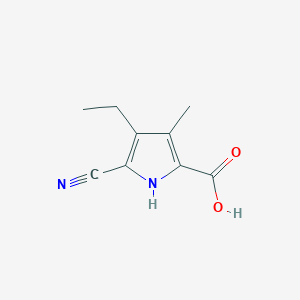

![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)

